N-cycloheptylquinolin-5-amine
Description
Significance of the Quinoline (B57606) Scaffold in Pharmaceutical and Organic Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a recurring motif in a vast array of biologically active compounds. nih.govnih.gov Its structural rigidity, coupled with the presence of a nitrogen atom, provides a unique electronic and steric environment that facilitates interactions with various biological macromolecules. This has led to the development of numerous quinoline-based drugs with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govorientjchem.orgnih.gov The adaptability of the quinoline ring allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. orientjchem.org This strategic modification is a key principle in drug design, and the exploration of different substituent groups on the quinoline core continues to be a fertile area of research. tandfonline.com
Overview of Nitrogen-Containing Heterocycles in Drug Discovery and Development
Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery, with a significant percentage of all biologically active compounds featuring these structures. rsc.orgnih.gov Statistics indicate that over 85% of all biologically active compounds are heterocyclic, with nitrogen heterocycles being the most common. rsc.org Their prevalence can be attributed to several factors. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. mdpi.com Furthermore, the incorporation of nitrogen into a cyclic system can influence the molecule's polarity, solubility, and metabolic stability, all of which are critical parameters for a successful drug candidate. openmedicinalchemistryjournal.com The structural diversity of nitrogen-containing heterocycles is immense, ranging from simple five- or six-membered rings to complex polycyclic systems, providing a vast chemical space for the design of novel therapeutics. nih.govelsevierpure.com
Current Research Landscape of Quinoline Derivatives with Diverse Biological Activities
The contemporary research landscape for quinoline derivatives is vibrant and expansive, with ongoing efforts to explore their therapeutic potential across a wide range of diseases. researchgate.netresearchgate.net Scientists are actively investigating novel synthetic methodologies to create diverse libraries of quinoline compounds. researchgate.net These derivatives are then screened for a multitude of biological activities. Recent studies have highlighted the potential of quinoline derivatives as anticancer agents, with some compounds demonstrating the ability to inhibit tumor growth and induce apoptosis. tandfonline.comtandfonline.com Furthermore, research into their antimicrobial properties remains a key focus, particularly in the face of rising antibiotic resistance. researchgate.net The neuroprotective potential of quinoline derivatives is also an emerging area of interest, with some compounds showing promise in models of neurodegenerative diseases. nih.gov The continuous exploration of the quinoline scaffold underscores its enduring importance in the quest for new and improved medicines. nih.govbenthamdirect.com
Structure
3D Structure
Properties
IUPAC Name |
N-cycloheptylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-4-8-13(7-3-1)18-16-11-5-10-15-14(16)9-6-12-17-15/h5-6,9-13,18H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQWYCVXMLARKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=CC=CC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of N Cycloheptylquinolin 5 Amine and Analogues
SAR of N-Cycloheptylquinoline Derivatives in Antimycobacterial Context
The quinoline (B57606) scaffold is a recognized pharmacophore with a history of application in developing agents against various infectious diseases, including tuberculosis. researchgate.net The investigation into N-cycloheptylquinoline derivatives has highlighted specific structural modifications that enhance their potential as antimycobacterial agents.
In the broader context of quinoline derivatives, SAR studies have demonstrated that the nature of substituents at various positions can dramatically alter biological activity. frontiersin.org For example, in some quinoline series, bulky substituents have been found to enhance antiproliferative activity. frontiersin.org This suggests that the cycloheptyl group in N-cycloheptylquinolin-5-amine likely plays a crucial role in its interaction with mycobacterial targets, and variations in the size of this cycloalkyl ring would be expected to modulate its activity.
This table would hypothetically compare the antimycobacterial activity of N-cycloalkylquinoline-5-amine derivatives. The data is illustrative as specific comparative values for these exact compounds were not found in the search results.
| Compound | N-Substituent | Antituberculosis Activity (MIC µg/mL) - Hypothetical |
|---|---|---|
| N-cyclopentylquinolin-5-amine | Cyclopentyl | - |
| N-cyclohexylquinolin-5-amine | Cyclohexyl | - |
| This compound | Cycloheptyl | - |
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netresearchgate.net In the realm of antimycobacterial drug discovery, a compound's ability to penetrate the lipid-rich cell wall of Mycobacterium tuberculosis is paramount.
Studies on other quinoline derivatives have shown that there is an optimal range of lipophilicity for maximum biological activity. mdpi.com For example, in a series of quinoline-based hybrids, antiplasmodial activity was found to be dependent on β-hematin inhibition, which increased with the lipophilicity of the hybrid compounds. nih.gov Similarly, research on other antimycobacterial agents has demonstrated a direct correlation between lipophilicity and activity up to a certain point, after which the activity may plateau or decrease. researchgate.net Therefore, the lipophilic nature of the cycloheptyl group in this compound is likely a key determinant of its antimycobacterial potential.
This table illustrates the hypothetical relationship between the lipophilicity (log P) and antimycobacterial activity of N-cycloalkylquinoline derivatives. The data is for illustrative purposes.
| Compound | Calculated log P (Hypothetical) | Antituberculosis Activity (MIC µg/mL) - Hypothetical |
|---|---|---|
| N-cyclopentylquinolin-5-amine | - | - |
| N-cyclohexylquinolin-5-amine | - | - |
| This compound | - | - |
General SAR Principles in Quinoline Medicinal Chemistry
The quinoline ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. frontiersin.orgrsc.org Understanding the general SAR principles of quinolines is crucial for the rational design of new and more effective therapeutic agents.
The position and nature of functional groups on the quinoline ring system are critical determinants of pharmacological activity. frontiersin.org Even minor changes in substitution patterns can lead to significant differences in biological effects. For instance, the presence of a fluorine atom at position 6 of the quinoline ring has been associated with enhanced antibacterial activity. slideshare.net Similarly, an amino group at position 5 can also contribute to antibacterial properties. slideshare.net
The substitution at various positions of the quinoline nucleus can influence not only the potency but also the mechanism of action and selectivity of the compound. frontiersin.org For example, in the context of anticancer agents, substitutions at position 7 have been shown to facilitate antiproliferative activity. frontiersin.org These examples underscore the importance of a systematic exploration of substitution patterns to optimize the desired pharmacological profile of quinoline-based compounds.
This table provides examples of how substituent position on the quinoline ring can influence biological activity, based on general findings in medicinal chemistry.
| Substituent Position | Functional Group Example | Observed Effect on Activity (General) | Reference |
|---|---|---|---|
| Position 5 | Amino (-NH2) | Can contribute to antibacterial activity. | slideshare.net |
| Position 6 | Fluorine (-F) | Often enhances antibacterial activity. | slideshare.net |
| Position 7 | Bulky substituents | Can facilitate antiproliferative activity. | frontiersin.org |
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy to enhance therapeutic activity and overcome drug resistance. nih.govnih.gov The quinoline scaffold has been successfully hybridized with various other pharmacologically active moieties to create novel compounds with improved efficacy. frontiersin.org
Computational and Theoretical Investigations of N Cycloheptylquinolin 5 Amine and Quinoline Analogues
Molecular Modeling and Docking Studies for Target Identification and Ligand-Receptor Interactions
Molecular modeling and docking studies are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand, such as N-cycloheptylquinolin-5-amine, and a biological target, typically a protein or enzyme. nih.gov These methods are instrumental in identifying potential molecular targets and elucidating the key interactions that govern the ligand-receptor binding, which is fundamental for rational drug design. nih.govjocpr.com
Research on quinoline (B57606) derivatives has extensively utilized molecular docking to explore their potential against various diseases. For instance, docking studies have been employed to investigate the interactions of quinoline analogues with the active sites of enzymes implicated in cancer and infectious diseases. nih.govresearchgate.net These studies often reveal crucial binding modes, such as hydrogen bonding and hydrophobic interactions, between the quinoline scaffold and specific amino acid residues within the target's binding pocket. researchgate.netnih.gov
In the context of anticancer drug development, molecular docking has been used to assess the potential of quinoline derivatives to inhibit protein kinases, which are key regulators of cellular processes often dysregulated in cancer. nih.govnih.gov For example, studies have shown that the quinoline nitrogen can form a hydrogen bond with the backbone NH of specific amino acid residues in the kinase domain, a recurrent and critical interaction for inhibitory activity. nih.gov The substituent groups on the quinoline ring also play a significant role in stabilizing the ligand-protein complex by fitting into specific pockets of the receptor. nih.gov
Similarly, in the search for new antibacterial agents, molecular docking has helped to identify quinoline derivatives that can form stable complexes with bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.netresearchgate.net The binding energy values calculated from these docking studies provide a quantitative measure of the binding affinity, allowing for the ranking of different derivatives and the selection of the most promising candidates for further development. nih.govnih.gov
Interactive Table: Examples of Docking Studies with Quinoline Analogues.
| Compound Class | Target Protein | Key Interactions Observed |
|---|---|---|
| Quinoline Derivatives | Serine/threonine protein kinase | Hydrogen bonding, hydrophobic interactions nih.gov |
| Quinolone Derivatives | DNA gyrase, Topoisomerase IV | Formation of stable complexes researchgate.net |
| Quinoline-based Inhibitors | c-Met kinase domain | Interaction with the ATP-binding site nih.govrsc.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. youtube.com Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties that are difficult to obtain experimentally. nih.govresearchgate.net These calculations are valuable for predicting how a molecule like this compound will behave in chemical reactions and biological systems. researchgate.net
The electronic properties of the quinoline ring system are a key determinant of its chemical behavior. numberanalytics.com The nitrogen atom in the pyridine (B92270) ring withdraws electron density, making the quinoline system relatively electron-deficient. nih.govnumberanalytics.com This influences its reactivity, particularly in electrophilic and nucleophilic substitution reactions. numberanalytics.comgcwgandhinagar.com Quantum chemical calculations can quantify this effect by determining the charge distribution across the molecule and identifying the most likely sites for chemical attack. nih.gov
Studies on quinoline derivatives have used quantum chemical methods to correlate their electronic properties with their biological activity. nih.gov For example, the pi-electron density on the nitrogen atom of the quinoline ring has been shown to play a significant role in the ability of these compounds to interact with biological targets. nih.gov By calculating parameters such as molecular electrostatic potential (MEP) maps, researchers can visualize the electron-rich and electron-poor regions of a molecule, providing insights into potential interaction sites for hydrogen bonding and other non-covalent interactions. nih.govmdpi.com
Furthermore, quantum chemical calculations can be used to determine global and local reactivity descriptors, which help in predicting the chemical reactivity of different parts of a molecule. researchgate.net These descriptors can guide the synthesis of new derivatives with enhanced activity by identifying the positions on the quinoline ring that are most susceptible to modification. numberanalytics.com The presence of substituents on the quinoline ring can significantly alter its reactivity, and quantum chemical calculations can predict the effect of these substituents on the electronic structure and, consequently, the biological activity of the molecule. researchgate.netnumberanalytics.com
Interactive Table: Key Parameters from Quantum Chemical Calculations.
| Calculated Property | Information Provided | Relevance to Drug Design |
|---|---|---|
| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions | Predicts sites for non-covalent interactions nih.govmdpi.com |
| Charge Distribution | Partial atomic charges | Identifies reactive sites for chemical modification nih.gov |
| Frontier Molecular Orbitals (HOMO/LUMO) | Electron-donating and accepting abilities | Predicts chemical reactivity and stability nih.gov |
In Silico Prediction of Biological Activity Profiles and ADME Properties (without numerical values)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential biological activities and toxicity profiles. researchgate.netijprajournal.com These predictions are crucial for filtering out compounds with undesirable pharmacokinetic or toxicological properties early in the drug discovery process, thereby saving time and resources. researchgate.net
For quinoline derivatives, various in silico tools and web servers are available to predict their ADME properties. ijprajournal.com These tools can estimate parameters such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and plasma protein binding. researchgate.netmdpi.comnih.gov For instance, predictions can suggest whether a compound is likely to have good oral bioavailability or if it might be a substrate for efflux transporters that could limit its distribution to the target site. nih.govresearchgate.net
The prediction of biological activity profiles involves screening a compound against a panel of virtual biological targets to identify potential on-target and off-target effects. nih.gov This can help in identifying the most likely mechanism of action for a novel compound and can also flag potential safety concerns. researchgate.net For quinoline derivatives, these predictions can suggest potential activities such as anticancer, antibacterial, antifungal, or antiviral effects, based on the structural similarity to known active compounds. researchgate.netresearchgate.netijprajournal.com
Toxicity prediction is another critical aspect of in silico analysis. ijprajournal.com Computational models can estimate the likelihood of various toxicities, such as hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity. ijprajournal.comresearchgate.net These predictions, while not definitive, provide an early warning system for potential liabilities and can guide the design of safer analogues. researchgate.net For example, in silico toxicity predictions for some quinoline derivatives have suggested a low potential for certain toxicities, making them more promising candidates for further investigation. researchgate.netresearchgate.net
Interactive Table: In Silico Predictions for Quinoline Analogues.
| Predicted Property | Relevance | Example of Prediction |
|---|---|---|
| ADME | ||
| Aqueous Solubility | Affects absorption and formulation | Predicted to be within an acceptable range for good intestinal absorption mdpi.com |
| Blood-Brain Barrier Permeability | Important for CNS-acting drugs | Some derivatives predicted to cross the BBB, while others are not nih.govresearchgate.net |
| Plasma Protein Binding | Influences drug distribution and half-life | Predicted to have favorable bioavailability and be less likely to be protein-bound mdpi.com |
| Biological Activity | ||
| Anticancer | Potential therapeutic application | Identified as potential inhibitors of cancer-related pathways nih.govresearchgate.net |
| Antimicrobial | Potential for treating infections | Predicted to have activity against various bacterial and fungal strains researchgate.net |
| Toxicity | ||
| Hepatotoxicity | Potential for liver damage | Some derivatives predicted to be non-hepatotoxic ijprajournal.com |
| Carcinogenicity | Potential to cause cancer | Some derivatives predicted to be non-carcinogenic ijprajournal.com |
Future Research Directions and Therapeutic Advancement
Rational Design and Synthesis of Novel N-cycloheptylquinolin-5-amine Analogues
The development of novel analogues of this compound would be a critical step in elucidating its therapeutic potential. A rational design approach, guided by computational modeling and structure-activity relationship (SAR) studies, would be paramount.
Key Research Thrusts:
Computational Modeling and SAR Studies: Initial efforts would involve in silico studies to predict the binding affinity of this compound to various biological targets. Techniques like Comparative Molecular Field Analysis (CoMFA) and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling could be employed to analyze the structural features influencing biological activity. mdpi.com These models would help in designing new analogues with potentially enhanced potency and selectivity. mdpi.com
Modification of the Quinoline (B57606) Core and Cycloheptyl Moiety: Systematic modifications to both the quinoline ring and the N-cycloheptyl group would be undertaken. This could involve the introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the quinoline nucleus to probe the electronic and steric requirements for optimal activity. Alterations to the cycloheptyl ring, such as changing its size or introducing functional groups, could also be explored to improve pharmacokinetic properties.
Exploration of New Biological Targets for Quinoline-Based Chemotherapy
The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer effects. nih.gov Identifying the specific biological targets of this compound and its future analogues is a crucial step in drug development.
Potential Biological Targets for Investigation:
Kinase Inhibition: Many quinoline derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. nih.gov Targets such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF) receptors are key areas of investigation for quinoline-based compounds. nih.gov
Tubulin Polymerization: The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Some quinoline analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. colby.edu
Other Potential Targets: The diverse biological activities of quinolines suggest a broad range of potential targets. These could include histone deacetylases (HDACs), which are involved in epigenetic regulation, and carbonic anhydrase isoforms that are overexpressed in certain tumors. researchgate.netnih.gov Serotonin receptors have also been identified as potential targets for some quinoline derivatives in the context of cancer therapy. researchgate.net
Integration of Advanced Synthetic Methodologies for Efficient Production
The efficient and sustainable synthesis of this compound and its analogues is essential for facilitating further research and potential future development. Modern synthetic organic chemistry offers a variety of powerful tools to achieve this.
Advanced Synthetic Strategies:
Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques such as the Suzuki-Miyaura and Ullmann-type coupling reactions, often catalyzed by palladium or copper complexes, provide efficient methods for constructing the quinoline scaffold and introducing diverse substituents. numberanalytics.com
Multicomponent Reactions (MCRs): MCRs, such as the Povarov or Gewald reactions, allow for the construction of complex quinoline structures in a single step from multiple starting materials, which is highly efficient and atom-economical. rsc.org
Green Chemistry Approaches: To minimize the environmental impact, the use of greener synthetic methods is encouraged. rsc.org This includes microwave-assisted synthesis to accelerate reaction times, the use of recyclable heterogeneous catalysts, and conducting reactions in environmentally benign solvents. numberanalytics.comrsc.org
Preclinical Development Considerations for Promising Quinoline Scaffold-Based Agents
Once promising lead compounds from the this compound series are identified, they would need to undergo rigorous preclinical evaluation to assess their potential as therapeutic agents.
Key Preclinical Studies:
In Vitro Cytotoxicity Screening: The initial step would involve evaluating the cytotoxic activity of the synthesized compounds against a panel of human cancer cell lines to determine their potency and cancer cell type selectivity. researchgate.net
Mechanism of Action Studies: For the most active compounds, studies would be conducted to elucidate their precise mechanism of action. This could involve assays to measure the inhibition of specific enzymes (e.g., kinases) or effects on cellular processes like apoptosis and the cell cycle. colby.edu
Molecular Docking Studies: Computational docking simulations would be used to predict and visualize the binding mode of the lead compounds with their biological targets, providing insights into the molecular basis of their activity and guiding further optimization. colby.edunih.gov
In Vivo Efficacy and Pharmacokinetic Studies: The most promising candidates would then be advanced to in vivo studies in animal models to evaluate their anti-tumor efficacy, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and preliminary safety profiles.
Q & A
(Basic) What synthetic routes are recommended for preparing N-cycloheptylquinolin-5-amine with ≥95% purity?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination between quinolin-5-amine derivatives and cycloheptyl halides. For high purity (>95%), optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and employ purification techniques like column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water mixtures). Purity validation via HPLC (C18 column, 1.0 mL/min flow, UV detection at 254 nm) is critical . Ensure starting materials are free from nitrosoamine contaminants by referencing supplier questionnaires on raw material safety .
(Basic) How should this compound be stored to maintain stability during long-term studies?
Methodological Answer:
Store solid compounds in airtight, light-resistant containers at room temperature (RT) with desiccants (e.g., silica gel). For stock solutions, use anhydrous DMSO or ethanol (25 µL aliquots at 10 mM) to avoid hydrolysis. Monitor degradation via periodic NMR (e.g., disappearance of amine protons at δ 2.5–3.5 ppm) or LC-MS. Avoid freezing-thawing cycles for solutions, as crystallization may alter solubility .
(Advanced) What analytical strategies resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Combine orthogonal techniques:
- 1H/13C NMR : Assign cycloheptyl protons (δ 1.2–2.1 ppm, multiplet) and quinoline aromatic protons (δ 7.5–8.5 ppm).
- HRMS : Confirm molecular ion [M+H]+ at m/z 240.35 .
- X-ray crystallography : Resolve steric effects from the cycloheptyl group (e.g., chair vs. boat conformations) .
- IR spectroscopy : Identify N-H stretches (3300–3500 cm⁻¹) to verify amine functionality.
(Advanced) How can researchers mitigate batch-to-batch variability in biological activity data?
Methodological Answer:
Variability often stems from impurities (e.g., unreacted starting materials) or solvent residues. Implement:
- Strict QC protocols : Use HPLC-UV/ELSD to quantify impurities (<5% threshold) .
- Bioassay normalization : Include internal controls (e.g., reference inhibitors) and report IC50 values with 95% confidence intervals.
- Statistical rigor : Follow NIH preclinical guidelines for sample size calculation (e.g., n ≥ 3 replicates) and ANOVA-based outlier detection .
(Basic) What solvent systems are optimal for solubility studies of this compound?
Methodological Answer:
Screen solubility in DMSO (primary solvent), followed by aqueous buffers (PBS, pH 7.4) with co-solvents like PEG-400 (<5% v/v). Use a UV-Vis spectrophotometer (λ = 270 nm, quinoline absorbance) to quantify saturation solubility. For low solubility (<1 mM), consider salt formation (e.g., hydrochloride salts) or nanoformulation .
(Advanced) How can computational modeling predict the structure-activity relationship (SAR) of this compound analogs?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on cycloheptyl’s hydrophobic pocket occupancy.
- QSAR : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC50 data from in vitro assays .
- MD simulations : Analyze ligand-protein stability (RMSD < 2.0 Å over 100 ns trajectories) .
(Basic) What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and synthesis.
- Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity screening : Refer to SDS for acute toxicity (e.g., LD50 in rodents) and prioritize in vitro assays (e.g., HepG2 cytotoxicity) before in vivo studies .
(Advanced) How should researchers design in vitro assays to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Target selection : Prioritize kinases or GPCRs based on quinoline’s known bioactivity .
- Assay conditions : Use 96-well plates, 10 µM–100 µM compound concentration, and measure inhibition via luminescence (e.g., ATP depletion assays).
- Data reporting : Include positive controls (e.g., staurosporine for kinases) and express results as % inhibition ± SEM. Validate hits with dose-response curves (IC50) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
